Cas no 165682-80-4 (2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid)

2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid is a brominated thiazole derivative with a carboxylic acid functional group, offering versatile reactivity for synthetic applications. Its structure combines a 4-bromophenylamino moiety with a thiazole core, making it a valuable intermediate in medicinal chemistry and material science. The bromine substituent enhances its utility in cross-coupling reactions, while the carboxylic acid group allows for further derivatization. This compound is particularly useful in the development of pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents, due to its ability to interact with biological targets. Its well-defined purity and stability ensure consistent performance in research and industrial applications.
2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid structure
165682-80-4 structure
Product Name:2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid
CAS No:165682-80-4
MF:C10H7BrN2O2S
MW:299.143779993057
MDL:MFCD04117331
CID:110662
PubChem ID:2757096
Update Time:2025-06-08

2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid
    • 2-(4-bromoanilino)-1,3-thiazole-4-carboxylic acid
    • 2-(4-BROMO-PHENYLAMINO)-THIAZOLE-4-CARBOXYLIC ACID
    • 4-Thiazolecarboxylicacid, 2-[(4-bromophenyl)amino]-
    • 2-[(4-bromophenyl)amino]-1,3-thiazole-4-carboxylic acid
    • 2-(4-bromo-phenylamino)thiazole-4-carboxylic acid
    • 2-(4-bromophenylamino)thiazole-4-carboxylic acid
    • MFCD04117331
    • MS-9618
    • AKOS017552321
    • SCHEMBL4919827
    • DTXSID30373734
    • 165682-80-4
    • MDL: MFCD04117331
    • Inchi: 1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
    • InChI Key: RAFYJFHPOHXNHQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC1=NC(C(=O)O)=CS1

Computed Properties

  • Exact Mass: 297.94121
  • Monoisotopic Mass: 297.94116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 90.5Ų

Experimental Properties

  • PSA: 62.22

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Additional information on 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid

Introduction to 2-((4-Bromophenyl)amino)thiazole-4-carboxylic Acid (CAS No. 165682-80-4)

2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid (CAS No. 165682-80-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structure of 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid makes it a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

The chemical structure of 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid consists of a thiazole ring substituted with an amino group and a carboxylic acid group. The presence of the bromine atom on the phenyl ring adds further complexity and reactivity to the molecule, making it an attractive candidate for various chemical transformations. The carboxylic acid functionality provides additional opportunities for derivatization, such as esterification, amide formation, and other functional group manipulations.

In recent years, thiazoles have been extensively studied for their potential in developing new drugs. One of the key areas of interest is their role as inhibitors of various enzymes and receptors. For instance, thiazoles have been shown to exhibit potent inhibitory activity against kinases, which are important targets in cancer therapy. The bromine substitution on the phenyl ring in 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid can enhance its binding affinity to specific protein targets, thereby improving its efficacy as a therapeutic agent.

The synthesis of 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid typically involves multistep reactions, including the formation of the thiazole ring and subsequent functional group modifications. One common synthetic route involves the reaction of 4-bromoaniline with thiourea to form the corresponding thioamide, followed by cyclization to form the thiazole ring. The carboxylic acid group can then be introduced through various methods, such as carboxylation or ester hydrolysis.

Beyond its use as a building block in drug discovery, 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid has also been explored for its potential in other areas of research. For example, it has been investigated as a ligand in coordination chemistry, where its ability to form stable complexes with metal ions can be utilized in catalysis and materials science. Additionally, the compound's photophysical properties have been studied for applications in organic electronics and photovoltaic devices.

In the context of medicinal chemistry, 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid has shown promise as a lead compound for developing new treatments for various diseases. Its ability to modulate specific biological pathways makes it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets. For instance, recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and anti-cancer activities, suggesting potential applications in treating conditions such as rheumatoid arthritis and certain types of cancer.

The pharmacological properties of 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid have also been evaluated in preclinical studies. These studies have focused on assessing its safety profile, pharmacokinetics, and efficacy in animal models. Preliminary results indicate that the compound is well-tolerated and exhibits favorable pharmacokinetic properties, making it a promising candidate for further development.

In conclusion, 2-((4-Bromophenyl)amino)thiazole-4-carboxylic acid (CAS No. 165682-80-4) is a multifaceted compound with significant potential in both fundamental research and applied sciences. Its unique chemical structure and diverse biological activities make it an important molecule for researchers working in medicinal chemistry, pharmaceutical development, coordination chemistry, and materials science. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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